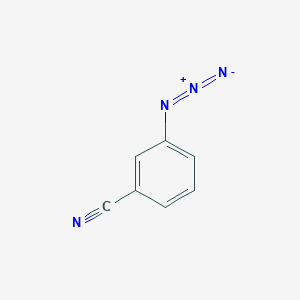

3-叠氮基苯甲腈

描述

3-Azidobenzonitrile is a chemical compound that has been used in various chemical reactions . It has been involved in the reduction of azides to amines under aqueous alkaline conditions .

Chemical Reactions Analysis

3-Azidobenzonitrile has been involved in various chemical reactions. For instance, it has been used in the reduction of azides to amines under aqueous alkaline conditions . Another study reported the generation of 3-azidoarynes from o-iodoaryl triflate-type precursors .

科学研究应用

光致环扩张

Lamara 等人(1994 年)的研究探索了邻位叠氮基苯甲腈的光化学反应,导致形成 3-氰基和 7-氰基-3H-氮杂𫫷-2(1H)-酮。这项研究展示了这些化合物的 X 射线晶体学数据,突出了它们在高级有机合成和材料科学中的潜力 (Lamara、Redhouse、Smalley 和 Thompson,1994 年)。

苯并三嗪和芳基三嗪衍生物的合成

Nakhai 等人(2010 年)证明了使用 2-叠氮基苯甲腈作为起始原料合成苯并三嗪和芳基三嗪衍生物。他们的发现得到了核磁共振光谱和 X 射线晶体学的支持,表明在药物和农用化学品中的应用 (Nakhai、Stensland、Svensson 和 Bergman,2010 年)。

叠氮基取代苯甲醛的合成

Kafle、Yossef 和 Handy(2020 年)的一项研究报告了使用 DMSO 中的叠氮化钠形成叠氮基苯甲醛和叠氮基苯甲腈,简化了获得这些各种化学合成的构建模块 (Kafle、Yossef 和 Handy,2020 年)。

环加成反应中的密度泛函理论

Khojastehnezhad 等人(2016 年)对 2-乙基硫基-4-苯基-1-氮杂环己烷与取代的腈氧化物(包括 2-叠氮基苯甲腈氧化物)的环加成反应进行了密度泛函理论研究。他们的研究结果对预测合成化学中的反应结果有影响 (Khojastehnezhad、Eshghi、Moeinpour、Bakavoli、Izadyar 和 Tajabadi,2016 年)。

v-三唑并[1,5-a]喹唑啉的合成

Sutherland 和 Tennant(1974 年)报道了从邻位叠氮基苯甲腈合成 5-氨基-v-三唑并[1,5-a]喹唑啉,在新型药物的开发中具有潜在应用 (Sutherland 和 Tennant,1974 年)。

2-氨基苯甲腈衍生物的生物学评价

Govindharaju 等人(2019 年)探索了含有 2-氨基苯甲腈的 Cr(III) 配合物的合成和生物学评价,突出了其在生物活性化合物中的潜力 (Govindharaju、Muruganantham、Balasubramaniyan、Palanivelan、Jayalakshmi、Rajalakshmi 和 Ramachandramoorthy,2019 年)。

使用叠氮苯并重氮阳离子进行微电化学图案化

Coates 等人(2011 年)利用 4-叠氮苯并重氮阳离子对金表面进行微电化学图案化,表明在微细加工和材料科学中的潜在应用 (Coates、Cabet、Griveau、Nyokong 和 Bedioui,2011 年)。

安全和危害

作用机制

Target of Action

3-Azidobenzonitrile is a versatile chemical compound that finds wide applications in the synthesis of heterocycles . Its primary targets are organic azides, which can be prepared with good regio-, stereo-, and enantioselectivity .

Mode of Action

The compound interacts with its targets through a reduction process. A quick and efficient method for the reduction of azides to amines in water using D-glucose and KOH as green reagents has been reported .

Biochemical Pathways

The reduction of azides to amines provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction gets completed in a short time (5–20 minutes), and furnishes the amines in high yield (85–99%) .

Result of Action

The result of the action of 3-Azidobenzonitrile is the production of amines from azides. For example, the reduction of 4-azidobenzonitrile starting from 10 mmol of these substrates under the optimized reaction conditions yielded the corresponding amines in 95% yield .

Action Environment

The action of 3-Azidobenzonitrile is influenced by environmental factors. The reduction of azides to amines is carried out in aqueous alkaline conditions . The protocol is simple, inexpensive, scalable, and can be applied to different aromatic, heteroaromatic, and sulphonyl azides .

生化分析

Biochemical Properties

3-Azidobenzonitrile participates in biochemical reactions, particularly in the reduction of azides to amines . This process involves the use of D-glucose and KOH as green reagents, providing a quick, efficient, and environmentally friendly method . The reaction is highly chemoselective, favoring azide reduction in the presence of other reducible functionalities .

Molecular Mechanism

The molecular mechanism of 3-Azidobenzonitrile primarily involves its role in the reduction of azides to amines . This transformation is crucial in the synthesis of a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Azidobenzonitrile, such as its stability and degradation over time, are not well-documented. The reduction of azides to amines using 3-Azidobenzonitrile is reported to be completed in a short time (5–20 minutes), suggesting that it reacts quickly in this context .

Metabolic Pathways

The specific metabolic pathways involving 3-Azidobenzonitrile are not well-documented. Its role in the reduction of azides to amines suggests that it may interact with enzymes involved in these processes .

属性

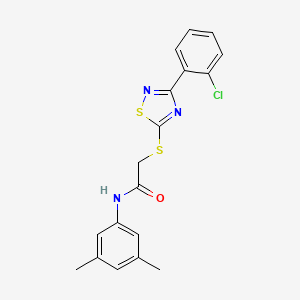

IUPAC Name |

3-azidobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJUVUZQLYKATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31656-78-7 | |

| Record name | 3-Azidobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)

![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)

![[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2877502.png)

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)